4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide
Overview
Description
The compound “4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide” is a unique chemical with a complex structure . It is related to the compound “4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid” which is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups including a pyrazole ring and a sulfonamide group. The exact structure would need to be determined through techniques such as X-ray crystallography .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, “4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid” has a molecular weight of 233.226 .Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound “4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide” are currently unknown
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies could provide insights into these aspects.
Result of Action
The molecular and cellular effects of the compound’s action remain to be determined . These effects are typically studied once the targets and mode of action are known.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s interaction with its targets . .
Properties
IUPAC Name |
4-[(1,3-dioxoisoindol-2-yl)methyl]-N,N,3,5-tetramethylpyrazole-1-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-10-14(11(2)20(17-10)25(23,24)18(3)4)9-19-15(21)12-7-5-6-8-13(12)16(19)22/h5-8H,9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGMOQARKQJZSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)N(C)C)C)CN2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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